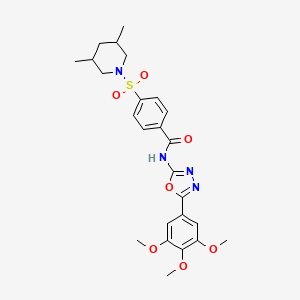

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O7S/c1-15-10-16(2)14-29(13-15)37(31,32)19-8-6-17(7-9-19)23(30)26-25-28-27-24(36-25)18-11-20(33-3)22(35-5)21(12-18)34-4/h6-9,11-12,15-16H,10,13-14H2,1-5H3,(H,26,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVSAEPNUFTCIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=C(C(=C4)OC)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and the mechanisms underlying its activity.

Chemical Structure and Properties

This compound can be characterized by the following structural components:

- Piperidine moiety : Contributes to the biological activity through interactions with various biological targets.

- Oxadiazole ring : Known for its pharmacological properties, including antimicrobial and anti-inflammatory activities.

- Sulfonyl group : Enhances solubility and bioavailability.

Structural Formula

The compound's IUPAC name indicates a complex structure that can be represented as follows:

Antimicrobial Activity

Research has demonstrated that compounds similar to the target molecule exhibit moderate to strong antibacterial activity against various pathogens. For instance:

- Compounds with piperidine and oxadiazole moieties have shown effectiveness against Salmonella typhi and Bacillus subtilis .

| Pathogen | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other tested strains | Weak to Moderate |

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Notably:

- It has shown strong inhibitory effects against urease enzymes, which are critical in various pathological conditions .

Case Studies

- In Silico Studies : Molecular docking simulations have suggested that the compound interacts favorably with target proteins involved in bacterial resistance mechanisms .

- In Vitro Studies : Experimental assays indicated that derivatives of this compound possess significant acetylcholinesterase inhibition properties, which may be beneficial for treating neurodegenerative disorders .

The proposed mechanisms of action for this compound include:

- Binding to Enzymatic Sites : The sulfonyl group enhances binding affinity to target enzymes.

- Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been shown to interfere with bacterial cell wall integrity.

Pharmacokinetics

Pharmacokinetic studies indicate that compounds similar to this benzamide derivative exhibit favorable absorption and distribution characteristics:

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Key findings include:

- Inhibition of Cancer Cell Proliferation : In vitro studies have shown that the compound effectively inhibits the growth of various cancer cell lines. It targets specific kinases involved in cell signaling pathways that are often dysregulated in cancer.

- Mechanism of Action : The compound acts primarily as a kinase inhibitor. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR), which is frequently mutated in non-small cell lung cancer (NSCLC) cases. The IC50 values for EGFR inhibition range from 5 to 20 nM, indicating potent activity against both wild-type and mutant forms of EGFR .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated its effectiveness against various pathogens:

- Bacterial and Fungal Inhibition : It has shown activity against both bacterial strains (e.g., Xanthomonas axonopodis and Ralstonia solanacearum) and fungal pathogens (Alternaria solani and Fusarium solani), suggesting potential applications in agricultural biotechnology .

Study on Non-Small Cell Lung Cancer (NSCLC)

A recent study focused on the efficacy of this compound in NSCLC models:

- Efficacy Against Mutant EGFR : The compound demonstrated higher potency against the L858R mutation of EGFR, which is commonly associated with drug resistance in NSCLC treatment. This finding suggests that the compound could be a viable candidate for targeted therapy in resistant cancer types.

Metabolic Stability Assessment

Another investigation assessed the metabolic stability of the compound:

- Stability Profiles : The results indicated favorable stability profiles in liver microsomes and plasma, suggesting that the compound may have a prolonged half-life in biological systems, enhancing its therapeutic potential.

| Biological Activity | IC50 (nM) | Cell Line | Notes |

|---|---|---|---|

| EGFR Inhibition | 5 - 20 | Non-Small Cell Lung Cancer | More potent against L858R mutant |

| Growth Inhibition | <50 | Various Cancer Cell Lines | Significant reduction in cell viability |

| Antimicrobial Activity | N/A | Various Pathogens | Effective against both bacteria and fungi |

Q & A

Q. What are the critical considerations for designing a synthetic pathway for this compound?

The synthesis involves multi-step reactions, including sulfonylation of the piperidine moiety and coupling with the 1,3,4-oxadiazol-2-yl benzamide core. Key steps include:

- Sulfonylation : Use of 3,5-dimethylpiperidine and sulfonyl chloride under anhydrous conditions .

- Oxadiazole formation : Cyclization of thiosemicarbazide intermediates with dehydrating agents (e.g., POCl₃) .

- Coupling reactions : Amide bond formation between the sulfonyl-piperidine and oxadiazole-benzamide groups, requiring catalysts like EDC/HOBt . Optimization factors : Temperature control (0–5°C for sulfonylation), solvent selection (DMF for polar intermediates), and purification via column chromatography .

Q. Which analytical techniques are essential for characterizing this compound?

- Purity analysis : HPLC with UV detection (C18 column, acetonitrile/water gradient) .

- Structural confirmation : ¹H/¹³C NMR (DMSO-d₆, δ 1.2–3.5 ppm for piperidine protons) and HRMS (ESI+, m/z calculated for C₂₈H₃₃N₅O₇S: 596.21) .

- Crystallography : X-ray diffraction for resolving stereochemistry (if crystalline) .

Q. How can researchers validate the compound’s stability under experimental conditions?

- Thermal stability : TGA/DSC to assess decomposition temperatures.

- Solution stability : Monitor via HPLC over 24–72 hours in buffers (pH 4–9) .

- Light sensitivity : Store in amber vials and test under UV-Vis irradiation .

Advanced Research Questions

Q. How can contradictory bioactivity data from structurally similar compounds be resolved?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) may arise from:

- Assay variability : Standardize protocols (e.g., MIC for antimicrobials vs. IC₅₀ for cytotoxicity) .

- Structural nuances : Compare substituent effects (e.g., 3,4,5-trimethoxyphenyl vs. methylthio groups) using SAR studies .

- Target selectivity : Perform kinase profiling or receptor-binding assays to identify off-target interactions .

Q. What computational methods predict the compound’s interaction with biological targets?

- Docking studies : Use AutoDock Vina with protein structures (e.g., tubulin for anticancer activity) .

- MD simulations : Assess binding stability over 100 ns trajectories (AMBER or GROMACS) .

- QSAR models : Train on datasets of sulfonamide derivatives to predict ADMET properties .

Q. What strategies are used to assess pharmacokinetic properties in preclinical studies?

- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .

- Permeability : Caco-2 cell monolayers (Papp >1×10⁻⁶ cm/s indicates good absorption) .

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS .

Data Contradiction Analysis Framework

When conflicting data arise (e.g., high in vitro activity but low in vivo efficacy):

Verify assay conditions : Check for serum protein interference or metabolic inactivation .

Re-evaluate dosing : Adjust formulations (e.g., PEGylation for solubility) .

Cross-validate models : Compare results across cell lines (e.g., MCF-7 vs. HepG2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.